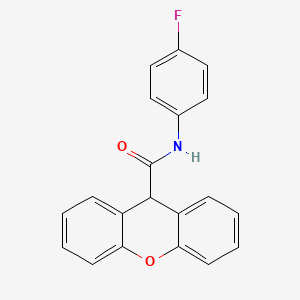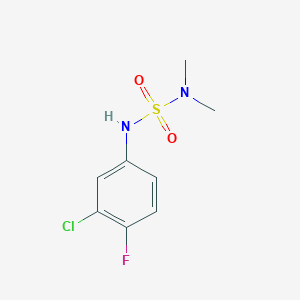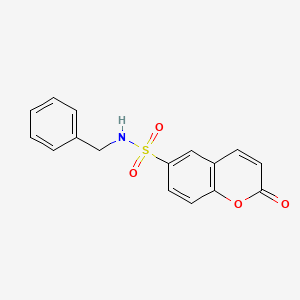
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide, also known as FLURA-2, is a fluorescent calcium indicator that is widely used in scientific research. This compound is highly sensitive to changes in intracellular calcium levels and is commonly used to study calcium signaling in cells.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research to study calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. This compound has been used to study calcium signaling in a variety of cell types, including neurons, muscle cells, and immune cells. This compound has also been used to study the effects of drugs on calcium signaling and to screen for potential drug targets.
Mecanismo De Acción
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide works by binding to calcium ions in the cytoplasm of cells. When this compound binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence spectrum. This shift in fluorescence can be detected using a fluorescence microscope or a fluorometer. The intensity of the fluorescence signal is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
This compound is a relatively safe compound that does not have any known toxic effects on cells. However, it is important to note that this compound can interfere with some cellular processes, such as the function of certain ion channels. Additionally, this compound can be toxic to cells at high concentrations, so it is important to use this compound at appropriate concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is its high sensitivity to changes in intracellular calcium levels. This makes it a powerful tool for studying calcium signaling in cells. Additionally, this compound is relatively easy to use and can be used in a variety of cell types. However, there are some limitations to using this compound. For example, this compound is not suitable for long-term imaging experiments, as it can be toxic to cells at high concentrations. Additionally, this compound can interfere with some cellular processes, so it is important to use this compound with caution.
Direcciones Futuras
There are many potential future directions for research involving N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. One area of research is the development of new fluorescent calcium indicators that are more sensitive and specific than this compound. Additionally, researchers could use this compound to study the effects of drugs on calcium signaling in different cell types. Finally, this compound could be used to study the role of calcium signaling in various disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a powerful tool for studying calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. This compound has many advantages for lab experiments, including its ease of use and versatility. However, it is important to use this compound with caution and to be aware of its limitations. Overall, this compound is a valuable tool for researchers studying calcium signaling in cells and has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide involves several steps. First, 4-fluoroaniline is reacted with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 9-hydroxyxanthene-9-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-13-9-11-14(12-10-13)22-20(23)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPBTQUECYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)


![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)